AT2 Receptor Binding Affinity and Selectivity: Novokinin TFA vs. AT2 Agonist C21
Novokinin TFA demonstrates an AT2 receptor binding affinity (Ki) of 7.35 μM with 93-fold selectivity over the AT1 receptor . In contrast, the non-peptide, drug-like AT2 agonist C21 (Buloxibutid) exhibits a substantially higher affinity (Ki = 0.4 nM for AT2) and a selectivity ratio of >25,000-fold over AT1 (>10 μM Ki) . This stark quantitative difference in binding kinetics underscores that Novokinin TFA and C21 are not interchangeable tools; their distinct molecular frameworks and binding profiles dictate vastly different potencies and potential off-target interaction landscapes in functional assays.
| Evidence Dimension | AT2 Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Ki = 7.35 μM; 93-fold selective over AT1 |
| Comparator Or Baseline | Compound C21: Ki = 0.4 nM; >25,000-fold selective over AT1 |
| Quantified Difference | C21 exhibits ~18,000-fold higher affinity for AT2 but is >260-fold more selective. |
| Conditions | In vitro radioligand binding assays on AT2 and AT1 receptors. |
Why This Matters
Procurement decisions must account for experimental sensitivity: C21's extreme potency is suited for sub-nanomolar studies, whereas Novokinin TFA's micromolar affinity allows for a different concentration-response range and may better mimic endogenous peptide-receptor interactions in certain physiological contexts.
